Macrotetrolide alpha is a synthetic compound designed as an analog of the naturally occurring polynactin, which is an ionophore antibiotic. This compound is characterized by its unique structure, composed of alternating units of both enantiomers of bishomononactic acids. The synthesis of Macrotetrolide alpha has garnered interest due to its potential biological activities and applications in scientific research.
Macrotetrolide alpha is derived from the polynactin family, which has been isolated from various species of Streptomyces. These compounds are known for their ionophoric properties, enabling them to transport ions across cellular membranes, thereby influencing cellular functions. The specific monomers used in the synthesis of Macrotetrolide alpha are (+)- and (−)-bishomononactic acids, which are obtained through optical resolution processes .
Macrotetrolide alpha falls under the classification of macrotetrolides, which are a subclass of polyketides. These compounds are characterized by their large cyclic structures and are often biologically active, exhibiting properties such as antimicrobial and antifungal activities. The structural complexity and the presence of multiple stereocenters make macrotetrolides a significant area of study in medicinal chemistry .
The synthesis of Macrotetrolide alpha involves a multi-step process that includes the preparation of its monomeric components through optical resolution. The synthesis pathway typically consists of the following steps:
The total synthesis process has been detailed in several studies, highlighting that the assembly occurs without loss of intermediates over seven steps . This efficient synthetic route is crucial for producing Macrotetrolide alpha in sufficient quantities for further research.
Macrotetrolide alpha features a complex cyclic structure formed by the linkage of bishomononactic acid units. The specific arrangement and stereochemistry contribute to its biological activity.
The molecular formula and weight have been established through analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, providing insights into the compound's structural integrity and purity .
Macrotetrolide alpha can undergo various chemical reactions typical for macrolides, including hydrolysis and esterification. These reactions are essential for modifying its properties or enhancing its biological activity.
The reactivity profile is influenced by the functional groups present in the bishomononactic acid units, allowing for targeted modifications that can lead to derivatives with improved efficacy against specific biological targets .
The mechanism of action for Macrotetrolide alpha primarily involves its ionophoric activity, where it facilitates the transport of cations across lipid membranes. This disrupts ionic gradients essential for cellular homeostasis.
Studies have shown that similar compounds in the polynactin family exhibit significant antimicrobial effects through this mechanism, suggesting that Macrotetrolide alpha may possess comparable properties .
Macrotetrolide alpha is typically characterized by its solid-state at room temperature, with solubility varying based on solvent polarity. It exhibits distinct melting and boiling points that can be measured experimentally.
The chemical properties include stability under various pH conditions and susceptibility to enzymatic degradation, which are critical for assessing its potential therapeutic applications .
Relevant analytical data indicate that the compound maintains stability over a range of environmental conditions but may degrade under extreme acidic or basic conditions.
Macrotetrolide alpha holds promise in various scientific fields due to its biological activities. Potential applications include:
The ongoing research into Macrotetrolide alpha aims to uncover new therapeutic avenues while expanding our understanding of macrotetrolides as a class .
Macrotetrolide alpha (α) is a synthetic macrocyclic ionophore belonging to the macrotetrolide antibiotic family, which includes naturally occurring compounds like nonactin, monactin, dinactin, trinactin, and tetranactin (collectively termed "nactins"). Unlike natural macrotetrolides—composed of enantiomeric nonactic acid (NA), homononactic acid (HNA), or mixtures thereof—macrotetrolide α is a designed analog exclusively built from four enantiomerically pure bishomononactic acid (BNA) units arranged in an alternating (+)-(−)-(+)-(−) configuration [2] [7]. This structural modification places it within the subclass of "homologated nactins", specifically as a higher homolog of tetranactin (which contains four ethyl-substituted HNA units). The macrotetrolide family exhibits a well-established trend: antimicrobial, antifungal, and ionophoric activities intensify with increasing size of the alkyl substituents (methyl → ethyl → n-propyl) on the monomeric units. Consequently, macrotetrolide α—featuring n-propyl groups—was rationally predicted to surpass the potency of smaller analogs like tetranactin [2] [3] [7].
Table 1: Classification of Key Macrotetrolides Based on Monomeric Units and Alkyl Substituents
Compound | Monomeric Units | Alkyl Substituent (R) | Natural/Synthetic | Reported Bioactivity Trend |
---|---|---|---|---|
Nonactin (1a) | 4x Nonactic acid (NA) | Methyl (CH₃) | Natural | Weak or inactive |
Tetranactin (1e) | 4x Homononactic acid (HNA) | Ethyl (CH₂CH₃) | Natural | Strong antimicrobial, acaricidal |
Macrotetrolide B-G | Mixtures of NA, HNA, Bishomononactic acid (BNA) | Methyl, Ethyl, n-Propyl | Natural | Unknown (limited data) |
Macrotetrolide α (1j) | 4x Bishomononactic acid (BNA) | n-Propyl (CH₂CH₂CH₃) | Synthetic | Predicted enhanced K⁺ binding, variable bioactivity |
Macrotetrolide α was first synthesized in 2001 by Hanadate, Kiyota, and Oritani, driven by the hypothesis that enlarging the alkyl substituents of nactin monomers would enhance ionophoric properties and biological activity. Initial computational studies by Lee and Priestley (1998) suggested that a hypothetical tetramer composed solely of BNA units (R = n-propyl) would exhibit superior potassium ion (K⁺) binding affinity compared to natural nactins [2] [4]. This prediction spurred targeted chemical synthesis. The inaugural synthesis involved:
Macrotetrolide α is explicitly designed as a structural analog of polynactin (a commercial mixture primarily containing tetranactin). Its core architecture adheres to the fundamental macrotetrolide motif: a 32-membered ring comprising four tetrahydrofuran subunits and four ester linkages. However, critical structural distinctions define its relationship to natural analogs:
Table 2: Structural and Spectral Comparison of Macrotetrolide Alpha with Key Nactins
Property | Nonactin | Tetranactin (Polynactin component) | Macrotetrolide α |
---|---|---|---|
Molecular Formula | C₄₀H₆₄O₁₂ | C₄₄H₇₂O₁₂ | C₄₄H₇₂O₁₂* |
Molecular Weight | 736.94 g/mol | 757.05 g/mol | ~781.06 g/mol (theoretical) |
Monomer Units | 4x Nonactic acid | 4x Homononactic acid | 4x Bishomononactic acid |
Alkyl Substituent (R) | Methyl (CH₃) | Ethyl (CH₂CH₃) | n-Propyl (CH₂CH₂CH₃) |
Characteristic ¹H-NMR (CDCl₃) | δ 3.30-3.45 (m, H-9), 1.20 (d, J=6Hz, CH₃) | δ 3.30-3.50 (m, H-9), 1.50-1.70 (m, CH₂), 1.00 (t, J=7Hz, CH₃) | δ 3.30-3.55 (m, H-9), 1.50-1.80 (m, OCH₂CH₂), 1.25-1.45 (m, CH₂CH₃), 0.90 (t, J=7Hz, CH₃) |
Key MS (ESI/HRMS) | [M+Na]⁺ m/z 759.4 | [M+Na]⁺ m/z 780.5 | [M+Na]⁺ m/z ~804.5 |
Predicted K⁺ Binding | Moderate | Strong | Strongest (calculated) |
*Exact formula depends on stereoisomer; C₄₄H₇₂O₁₂ cited for symmetric analog [2] [10].
Despite promising computational predictions and structural design, empirical biological testing revealed complexities. While macrotetrolide α showed no significant immunosuppressive or cytotoxic activity in initial assays [2], later studies indicated broader antifungal potential against pathogens like Candida spp. and Cryptococcus spp., and activity in biofilm models [6]. Its spectrum and potency differ from natural nactins, highlighting that increased ionophoric capacity does not uniformly translate to enhanced activity in all biological contexts. This underscores the intricate relationship between structure, ionophoric efficiency, and observable bioactivity in macrotetrolide analogs [2] [6].
Compounds Covered
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: